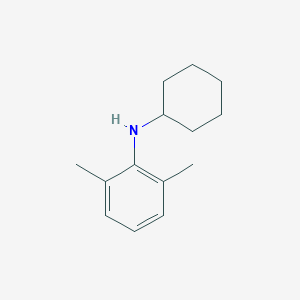

N-cyclohexyl-2,6-dimethylaniline

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-cyclohexyl-2,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N/c1-11-7-6-8-12(2)14(11)15-13-9-4-3-5-10-13/h6-8,13,15H,3-5,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRSFXEFDCHRQLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance in Organic Synthesis and Catalysis

N-Cyclohexyl-2,6-dimethylaniline serves as a valuable precursor and building block in various chemical transformations. Its utility is largely derived from the interplay of its bulky cyclohexyl group and the electronically modified aniline (B41778) core.

In the realm of catalysis, derivatives of this compound are investigated for their potential as ligands in metal-catalyzed reactions. The nitrogen atom of the aniline can coordinate to a metal center, while the flanking methyl and cyclohexyl groups can influence the steric environment around the metal. This steric hindrance can be crucial for controlling the selectivity of a catalytic reaction, favoring the formation of a desired product over others. Research into zirconocene-based catalysts, for example, has shown that aniline-coordinated species can influence polymerization processes. While not a direct study of the title compound, the principles of how sterically hindered anilines interact with metal centers are relevant. The formation of such aniline-metal complexes can sometimes interfere with catalytic cycles, a factor that researchers must consider when designing new catalytic systems. nih.govresearchgate.net

The synthesis of this compound itself can be achieved through various methods, often starting from 2,6-dimethylaniline (B139824) or 2,6-dimethylphenol (B121312). One established industrial method involves the catalytic hydrogenation of 2,6-dimethylphenol in the presence of ammonia (B1221849) and hydrogen over palladium or platinum catalysts. This process first reduces the phenol (B47542) to the corresponding cyclohexanol (B46403) derivative, which is then aminated. Another approach involves the direct reaction of 2,6-dimethylcyclohexylamine (B1345578) with a phenol in the presence of a palladium catalyst at elevated temperatures. google.comgoogle.com

Structural Features and Stereoelectronic Considerations of Substituted Anilines

The chemical behavior of N-cyclohexyl-2,6-dimethylaniline is intrinsically linked to its three-dimensional structure and the distribution of electrons within the molecule.

The core of the molecule is a 2,6-dimethylaniline (B139824) unit. The two methyl groups at the ortho positions to the amino group exert significant steric hindrance. This bulkiness forces the cyclohexyl group and the N-H bond into specific conformations and restricts rotation around the C(aryl)-N bond. This steric crowding also influences the electronic properties of the nitrogen atom. Typically, the lone pair of electrons on the nitrogen of an aniline (B41778) is delocalized into the aromatic ring. However, the ortho-methyl groups can disrupt the planarity required for efficient orbital overlap, thereby increasing the localization of the lone pair on the nitrogen atom and affecting its basicity and nucleophilicity.

Overview of Academic Research Trajectories for N Cyclohexyl 2,6 Dimethylaniline Systems

Reductive Amination Strategies for N-Cyclohexyl Aniline (B41778) Formation

Reductive amination, also known as reductive alkylation, is a cornerstone of amine synthesis, valued for its efficiency in forming secondary and tertiary amines from readily available carbonyl compounds and amines. organic-chemistry.orgresearchgate.net The process typically involves the initial formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, followed by the reduction of this intermediate to the final amine product. researchgate.net The success of this method hinges on the careful selection of catalysts and reaction conditions to promote the selective formation of the imine and its subsequent high-rate hydrogenation, thereby avoiding undesirable side reactions such as the hydrogenation of the carbonyl substrate itself. researchgate.net

Catalytic Reductive Amination from Aromatic Amine Precursors

The direct catalytic reductive amination of aromatic amines with cyclohexanones presents a versatile route to N-cyclohexylanilines. A variety of catalytic systems have been developed to facilitate this transformation, each with its own advantages in terms of selectivity and substrate scope.

The reaction of 2,6-dimethylaniline with cyclohexanone (B45756) is a direct application of reductive amination to produce this compound. However, the steric hindrance presented by the two methyl groups in 2,6-dimethylaniline can pose a challenge, often leading to lower reaction yields compared to less hindered anilines. tandfonline.comresearchgate.net For instance, one study reported a yield of only 11% for the reductive amination of 2,6-dimethylaniline, highlighting the impact of steric hindrance on the reaction's efficiency. tandfonline.comresearchgate.net

To overcome challenges such as steric hindrance and to improve reaction efficiency, various catalyst systems have been explored. These systems are crucial for achieving high selectivity and yields in the synthesis of N-cyclohexylanilines.

For instance, a [RuCl2(p-cymene)]2/Ph2SiH2 catalytic system has proven effective for the reductive amination of aldehydes with anilines, demonstrating high chemoselectivity and tolerance for a wide array of functional groups. organic-chemistry.org Other systems, such as those employing borane-tetrahydrofuran (B86392) (BH3·THF) in the presence of an acid or trimethylsilyl (B98337) chloride (TMSCl), have been established as robust and scalable protocols for the reductive amination of ketones with even weakly nucleophilic or electron-deficient anilines. thieme-connect.comthieme-connect.com The choice of catalyst and reaction conditions, including the use of specific reducing agents like sodium borohydride (B1222165) in conjunction with activators, can significantly influence the outcome of the reaction. organic-chemistry.org

| Catalyst System | Key Features | Application |

| [RuCl2(p-cymene)]2/Ph2SiH2 | High chemoselectivity, wide functional group tolerance. organic-chemistry.org | Reductive amination of aldehydes with anilines. organic-chemistry.org |

| BH3·THF/AcOH/CH2Cl2 | Effective for weakly basic and non-basic amines. thieme-connect.comthieme-connect.com | Reductive amination of ketones with electron-deficient anilines. thieme-connect.comthieme-connect.com |

| BH3·THF/TMSCl/DMF | Powerful combination for rapid and full conversion. thieme-connect.comthieme-connect.com | Reductive amination of ketones with electron-deficient anilines. thieme-connect.comthieme-connect.com |

| NaBH4/Activator | Convenient, solvent-free conditions possible. organic-chemistry.org | Reductive amination of aldehydes and ketones. organic-chemistry.org |

Mechanistic Aspects of Reductive Amination Pathways

The mechanism of reductive amination proceeds through a well-defined sequence of steps. researchgate.net The initial step involves the nucleophilic attack of the amine on the carbonyl group of the aldehyde or ketone, which leads to the formation of a hemiaminal intermediate. researchgate.net This intermediate then undergoes dehydration to form an imine. researchgate.net The final step is the reduction of this imine to the desired secondary amine. researchgate.net The rate-limiting steps in this process can be either the formation of the imine or its subsequent reduction, depending on the specific reactants and the catalyst system employed. researchgate.net

Palladium-Catalyzed Carbon-Nitrogen Bond Formation Approaches

Palladium catalysis offers a powerful and versatile tool for the construction of carbon-nitrogen bonds, a fundamental transformation in organic synthesis. These methods provide alternative routes to N-cyclohexylanilines, often with high efficiency and functional group tolerance.

Reductive Coupling of Nitroarenes with Phenols to N-Cyclohexylanilines

A direct and efficient method for synthesizing N-cyclohexylaniline derivatives involves the palladium-catalyzed reductive coupling of nitroarenes with phenols. organic-chemistry.orgthieme-connect.com This approach is notable for its use of safe and inexpensive sodium formate (B1220265) as a hydrogen donor and operates under mild conditions. organic-chemistry.org The reaction is typically catalyzed by palladium on carbon (Pd/C) and often requires an acid additive, such as trifluoroacetic acid (TFA), with toluene (B28343) serving as the solvent. organic-chemistry.org This methodology has been shown to produce various N-cyclohexylaniline derivatives in good yields. organic-chemistry.orgthieme-connect.com

A proposed mechanism for this reaction suggests a tandem process. thieme-connect.com Initially, the nitroarene is reduced to the corresponding aniline by the palladium catalyst and the hydrogen donor. thieme-connect.com Concurrently, the phenol (B47542) is reduced to cyclohexanone under the same catalytic conditions. thieme-connect.com The newly formed aniline then condenses with the cyclohexanone to generate an imine intermediate, which is subsequently reduced to the final N-cyclohexylaniline product. thieme-connect.com

This method demonstrates good tolerance for a variety of functional groups on the nitroarene, including methoxy, fluoro, ester, and acetoxy groups. organic-chemistry.org However, steric hindrance, such as the presence of ortho-substituents on the nitroarene, can lead to a decrease in the reaction yield. organic-chemistry.org

| Reaction Component | Role |

| Nitroarene | Starting material, source of the aniline moiety. organic-chemistry.org |

| Phenol | Starting material, source of the cyclohexyl moiety. organic-chemistry.org |

| Palladium on Carbon (Pd/C) | Catalyst for both reduction steps. organic-chemistry.org |

| Sodium Formate | Safe and inexpensive hydrogen donor. organic-chemistry.org |

| Trifluoroacetic Acid (TFA) | Acid additive, often crucial for the reaction. organic-chemistry.org |

| Toluene | Solvent. organic-chemistry.org |

N-Arylation and N-Alkylation in Ligand Synthesis Contexts

The sterically demanding nature of the this compound scaffold makes it a valuable component in the design of sophisticated ligands for transition metal catalysis. The strategic placement of bulky substituents around a metal center can significantly influence the catalytic activity, selectivity, and stability of the resulting complex.

N-arylation and N-alkylation reactions are fundamental to the construction of these ligands. For instance, unsymmetrical N,N'-diiminoacenaphthene-nickel(II) bromide complexes have been synthesized, incorporating a 2-cyclohexyl-6-methylphenyl group, a close analogue of the target compound. semanticscholar.org In these syntheses, a multi-step approach is employed, beginning with the condensation of acenaphthylene-1,2-dione with a sterically hindered aniline to form an imine-ketone intermediate. Subsequent condensation with a different aniline hydrochloride yields the final unsymmetrical diimine ligand. semanticscholar.org These ligands, when complexed with nickel bromide, form distorted tetrahedral geometries where the bulky N-aryl groups provide significant steric protection to the metal center. semanticscholar.org

The nature of the N-aryl and N-alkyl substituents directly impacts the performance of the resulting catalyst. In ethylene (B1197577) polymerization, for example, the catalytic activity of these nickel complexes is correlated with the ring size of the cycloalkyl ortho-substituent, with cyclooctyl and cyclopentyl groups showing higher activities than cyclohexyl groups. semanticscholar.org This highlights the fine-tuning possible through the careful selection of N-alkylation and N-arylation partners in ligand design.

Copper-catalyzed methods are also prominent for these transformations. The Lam-Chan reaction, for instance, enables the N-arylation of amines and amides with arylboronic acids. nih.gov While direct examples with this compound are not prevalent in the literature, the principles are applicable. The use of diketimine (nacnac) ligands derived from 2,6-dimethylaniline has proven effective in the copper-catalyzed N-alkylation of amides with alkyl boronic esters. nih.gov This underscores the utility of the 2,6-dimethylaniline framework in facilitating challenging C-N bond formations.

Derivatization from Substituted Anilines

The direct derivatization of readily available substituted anilines, such as 2,6-dimethylaniline, represents a common and efficient route to this compound and its analogues. These methods often require optimization to overcome the steric hindrance of the aniline and achieve high yields of the desired N-alkylated product.

Selective N-Alkylation Reactions and Yield Optimization

Selective N-alkylation of sterically hindered anilines like 2,6-dimethylaniline is a non-trivial synthetic challenge. The presence of two ortho-methyl groups significantly reduces the nucleophilicity of the nitrogen atom, often leading to slow reaction rates or the need for harsh reaction conditions. Over-alkylation is less of a concern with such hindered anilines compared to less substituted ones.

One approach to achieving N-cyclohexylation involves the reaction of 2,6-dimethylaniline with a cyclohexyl halide or sulfonate in the presence of a base. However, these reactions can be sluggish. A more effective strategy involves reductive amination, where 2,6-dimethylaniline is reacted with cyclohexanone in the presence of a reducing agent.

Alternatively, processes can be designed that involve the transformation of related cyclohexyl derivatives. For instance, 2,6-dimethylaniline can be produced from 2,6-dimethylcyclohexylamine (B1345578) by heating it with a phenol, such as 2,6-dimethylphenol (B121312), in the presence of a palladium catalyst. google.comgoogle.com This dehydrogenation reaction is typically carried out at temperatures between 200 and 400°C under autogenous pressure to maintain the reactants in the liquid phase. google.comgoogle.com The yield of 2,6-dimethylaniline is significantly influenced by the presence of the phenol, which acts as a hydrogen acceptor.

| Parameter | Condition |

|---|---|

| Reactants | 2,6-Dimethylcyclohexylamine, Phenol |

| Catalyst | Palladium on charcoal |

| Temperature | 200 - 400°C |

| Pressure | Autogenous |

| Phase | Liquid |

The optimization of these reactions often involves tuning the temperature, catalyst loading, and reactant ratios to maximize the conversion and selectivity towards the desired product. For instance, in the N-methylation of anilines with dimethyl carbonate, a greener alkylating agent, increasing the reaction temperature can favor the formation of the N-methylated product over carbamoylated byproducts. acs.org While not a direct cyclohexylation, these principles of optimizing for selectivity against side reactions are broadly applicable. The steric hindrance of 2,6-xylidine (2,6-dimethylaniline) has been noted to restrict its interaction with catalyst surfaces in vapor phase N-methylation, leading to no reactivity under certain conditions, which underscores the challenges in alkylating this substrate. researchgate.net

Multi-Component Reactions Incorporating Hindered Anilines (e.g., A3-coupling)

Multi-component reactions (MCRs) offer a powerful and atom-economical approach to constructing complex molecules in a single step. The A³-coupling reaction, which combines an aldehyde, an alkyne, and an amine, is a prime example and has been successfully applied to sterically hindered anilines like 2,6-dimethylaniline.

In a rhodium-catalyzed A³-coupling, 2,6-dimethylaniline has been shown to react with isovaleraldehyde (B47997) and triisopropylsilylacetylene to produce the corresponding propargylamine (B41283) in high yield (up to 97%). csic.es This demonstrates that significant steric hindrance on the aniline does not necessarily impede the reaction's efficiency. Similarly, when cyclohexylaldehyde was used as the aldehyde component with various aniline derivatives, the desired propargylamines were formed in excellent yields (91-97%). csic.es

| Aniline Derivative | Yield (%) |

|---|---|

| 2,6-Dimethylaniline | up to 97 |

| 2,4,6-Trimethylaniline | High |

| 2,6-Diisopropylaniline | High |

| o-Anisidine | 91 |

| 2-Fluoroaniline | 74 |

The success of these reactions often depends on the catalyst and the nature of the other components. For instance, the use of bulky silylacetylenes can prevent side reactions like dimerization and polymerization of the alkyne. csic.es Other MCRs, such as a stereodivergent four-component reaction involving an ortho-substituted aniline, an aldehyde, a carboxylic acid, and an isocyanide, have been shown to proceed with high efficiency and diastereocontrol, even with hindered anilines like 2-phenyl-4,6-dimethylaniline. rsc.org These methodologies provide a convergent and flexible route to highly substituted and structurally diverse aniline derivatives. A visible-light-mediated three-component reaction has also been developed for the synthesis of secondary amines, with N-(cyclohexyl(4-methoxyphenyl)methyl)-2,6-dimethylaniline being synthesized in a 35% yield. rsc.org

Synthesis of Polymeric Systems Incorporating this compound Derived Monomers

The incorporation of this compound moieties into polymer backbones can impart desirable properties such as thermal stability, specific solubility characteristics, and tailored dielectric properties. The synthesis of such polymers typically involves the initial preparation of a monomer derived from this compound, followed by its polymerization or copolymerization.

While direct polymerization of this compound itself is not common, monomers containing this structural unit can be designed. For example, a maleimide (B117702) monomer bearing a cyclohexyl group, N-cyclohexyl maleimide, has been copolymerized with methyl methacrylate (B99206) via free-radical polymerization. researchgate.net The resulting copolymers exhibit increased thermal stability with a higher content of the N-cyclohexyl maleimide monomer. researchgate.net This demonstrates the principle of incorporating cyclohexyl-amine derivatives into polymer chains to modify their properties.

In a related context, a polyimide series was derived from 4,4′-((perfluoro-[1,1′-biphenyl]-4,4′-diyl)bis(oxy))bis(2,6-dimethylaniline) (8FBPODMA). researchgate.net This monomer, containing the 2,6-dimethylaniline unit, was polycondensed with various aromatic dianhydrides to produce polyimides with high optical transparency and good thermal properties. researchgate.net This highlights the utility of the dimethylaniline moiety in creating high-performance polymers.

Furthermore, the synthesis of polymeric networks containing tertiary amine functionalities has been achieved through methods like reversible addition–fragmentation chain-transfer (RAFT) copolymerization. acs.org This controlled polymerization technique allows for the creation of well-defined copolymers decorated with amine groups. While not specific to this compound, it represents a viable strategy for creating polymers from monomers derived from it.

Spectroscopic and Structural Analysis of this compound

Following a comprehensive search for detailed spectroscopic and structural data for the chemical compound this compound (CAS No. 104987-84-0), it has been determined that specific, publicly available experimental data for ¹H NMR, ¹³C NMR, FT-IR, Raman spectroscopy, and mass spectrometry are not present in the accessible scientific literature and databases.

The user's request for a thorough and scientifically accurate article, complete with detailed research findings and data tables for each specified analytical technique, cannot be fulfilled without these essential experimental results. Generating content on this specific compound would require speculation or the use of data from related but structurally distinct molecules, such as the precursor 2,6-dimethylaniline. This approach would not meet the required standards of scientific accuracy for the target compound.

Therefore, the article cannot be generated as per the provided outline and content requirements due to the lack of necessary factual data.

Mass Spectrometric Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for analyzing thermally labile and high molecular weight compounds, such as metal complexes of this compound. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte, which are then guided into the mass analyzer.

For palladium(II) complexes, this technique typically reveals the molecular ion as an adduct with a proton [M+H]⁺, a sodium ion [M+Na]⁺, or an ammonium (B1175870) ion [M+NH₄]⁺. acs.org The resulting mass spectrum displays a characteristic isotopic pattern for palladium, which aids in the identification of metal-containing fragments.

In the analysis of palladium(II) halide complexes with N-aryl ligands, fragmentation often occurs through the loss of halide ligands or the cleavage of solvent adducts. For instance, in acetonitrile (B52724) solutions, it is common to observe fragment ions corresponding to [M – X]⁺ or [M – X + CH₃CN]⁺, where X is a halide. acs.org This fragmentation provides insight into the lability of the ligands and the stability of the coordination sphere.

Table 1: Representative ESI-MS Data for a Hypothetical Palladium(II) Complex with this compound (L)

| Ion Species | Calculated m/z | Observed m/z | Interpretation |

| [Pd(L)Cl₂ + Na]⁺ | 502.08 | 502.08 | Sodiated molecular ion |

| [Pd(L)Cl]⁺ | 444.11 | 444.11 | Loss of one chloride ligand |

| [Pd(L)]²⁺ | 204.57 | 204.57 | Doubly charged ligand-metal ion |

Note: This table is illustrative, based on typical results for analogous palladium complexes.

Time-of-Flight Mass Spectrometry (MS-TOF)

Often coupled with ESI, the Time-of-Flight (TOF) mass analyzer provides high-resolution mass data (HRMS), enabling the determination of an ion's elemental composition with high accuracy. In a TOF analyzer, ions are accelerated by an electric field and travel through a field-free drift tube. The time it takes for an ion to reach the detector is proportional to the square root of its mass-to-charge ratio (m/z). Lighter ions travel faster and arrive at the detector sooner than heavier ions.

The high resolution and mass accuracy of ESI-TOF are critical for distinguishing between compounds with the same nominal mass but different elemental formulas. For example, HRMS analysis of a palladium complex can confirm its composition by matching the experimentally measured mass to the calculated mass to within a few parts per million (ppm). Research on related palladium complexes demonstrates this capability, with observed mass values aligning precisely with calculated values for complex fragments. rsc.org This precision is indispensable for confirming the successful synthesis of new compounds and for identifying unknown species in reaction mixtures. rsc.org

Table 2: Example High-Resolution Mass Spectrometry (HRMS) ESI-TOF Data

| Species | Calculated Mass (m/z) | Found Mass (m/z) | Difference (ppm) |

| [C₄₃H₇₀F₃P₂Pd]⁺ | 811.3950 | 811.3946 | -0.5 |

Data adapted from a study on a related phosphine-palladium complex, demonstrating typical TOF accuracy. rsc.org

Single Crystal X-ray Diffraction Analysis of this compound Complexes

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. researchgate.net This technique involves irradiating a single crystal with a monochromatic X-ray beam. The crystal diffracts the X-rays in specific directions, creating a pattern of reflections. By analyzing the positions and intensities of these reflections, it is possible to calculate the electron density map of the crystal and thus determine the precise arrangement of atoms, bond lengths, and bond angles.

For complexes of this compound, this analysis would reveal key structural features. In palladium(II) complexes, a square planar coordination geometry around the metal center is typically expected. sci-hub.senih.gov The analysis would provide exact values for Pd-N bond lengths and the bond angles within the ligand and the coordination sphere.

The steric bulk of the this compound ligand, arising from the ortho-methyl groups and the cyclohexyl ring, significantly influences the complex's structure. The X-ray structure would show how these bulky groups are oriented to minimize steric hindrance, which in turn affects the accessibility of the metal center and its catalytic activity. In related structures with bulky N-aryl substituents, the aromatic ring of the ligand is often oriented out of the metal's coordination plane. sci-hub.se The cyclohexyl group typically adopts a stable chair conformation. These structural details are critical for understanding the relationship between the ligand's structure and the complex's reactivity.

Table 3: Representative Crystallographic Data for a Palladium(II) Complex with a Sterically Demanding N-Aryl Ligand

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.440 |

| b (Å) | 21.250 |

| c (Å) | 27.087 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 6582.9 |

| Z | 8 |

| Pd-N1 Bond Length (Å) | 2.135 |

| Pd-Cl1 Bond Length (Å) | 2.381 |

| N1-Pd-N2 Angle (°) | 81.5 |

| Cl1-Pd-Cl2 Angle (°) | 92.4 |

Note: This table is illustrative, based on data from Pd(Me)Cl(o,o'-iPr₂C₆H₃-BIAN), a complex with a similarly bulky N-aryl ligand. sci-hub.se Z is the number of formula units per unit cell.

Mechanistic Investigations and Reactivity Profiles of N Cyclohexyl 2,6 Dimethylaniline Systems

Influence of Steric and Electronic Factors on Chemical Reactivity

The chemical reactivity of N-cyclohexyl-2,6-dimethylaniline is intricately governed by the steric hindrance imposed by the ortho-methyl groups and the cyclohexyl moiety, as well as the electronic effects stemming from the substituents on the aniline (B41778) ring.

Ortho-Substituent Effects on Amine Basicity and Stereochemical Control

The basicity of anilines is a direct measure of the availability of the nitrogen lone pair for protonation. In this compound, the two ortho-methyl groups exert a significant steric effect, which can influence the planarity of the N-C(aryl) bond. This steric hindrance can disrupt the resonance between the nitrogen lone pair and the aromatic ring, a phenomenon known as steric inhibition of resonance. Consequently, the lone pair becomes more localized on the nitrogen atom, leading to an increase in basicity compared to aniline.

The bulky nature of the N-cyclohexyl and 2,6-dimethylphenyl groups also plays a crucial role in directing the stereochemical outcome of reactions. The steric bulk can hinder the approach of reactants to one face of the molecule, leading to stereoselective transformations. For instance, in reactions involving the nitrogen atom or the adjacent aromatic ring, the voluminous substituents can create a chiral environment, potentially leading to the preferential formation of one stereoisomer. While specific studies on the stereochemical control exerted by this compound are limited, the principles of steric hindrance suggest its potential as a directing group in asymmetric synthesis. pitt.edunih.gov

| Compound | pKa | Reference |

| Aniline | 4.63 | |

| 2,6-Dimethylaniline (B139824) | 3.89 | lookchem.com |

| N-Cyclohexylamine | 10.66 | |

| This compound | Estimated to be higher than 3.89 |

Note: The pKa values for Aniline and N-Cyclohexylamine are provided for comparison. The pKa for this compound is an estimation based on chemical principles.

Conformational Dynamics and Hindered Rotation around N-C Bonds

The conformational flexibility of this compound is another key aspect of its reactivity. The molecule can adopt various conformations due to rotation around the N-C(aryl) and N-C(cyclohexyl) single bonds. The presence of the bulky ortho-substituents and the N-cyclohexyl group leads to a significant energy barrier for rotation around the N-C(aryl) bond. auremn.org.br This hindered rotation can lead to the existence of stable conformers, which can be studied using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. auremn.org.brresearchgate.netmdpi.com

Catalytic Hydrodenitrogenation (HDN) Processes

Hydrodenitrogenation (HDN) is a crucial process in the refining of crude oils, aimed at removing nitrogen-containing compounds that can poison catalysts and contribute to air pollution. The reactivity of this compound in HDN processes provides insights into the denitrogenation of complex nitrogen-containing molecules.

Role in Nitrogen Removal Mechanisms and Efficiency

In HDN, the primary goal is to cleave the carbon-nitrogen bonds. The reaction pathway for anilines typically involves the initial hydrogenation of the aromatic ring to form a cyclohexylamine (B46788) derivative, followed by C-N bond scission. researchgate.net For this compound, the presence of the already hydrogenated cyclohexyl ring might influence the initial steps of the reaction.

The efficiency of nitrogen removal will depend on the catalyst used and the reaction conditions. The steric hindrance around the nitrogen atom in this compound could potentially slow down the rate of HDN compared to less substituted anilines. However, the increased basicity might lead to strong adsorption on the acidic sites of the catalyst, which could either promote or inhibit the reaction depending on the specific catalytic system. rsc.orgchemrxiv.org

Competitive Inhibition Phenomena in Heterogeneous Catalysis

In a typical industrial feedstock, various nitrogen-containing compounds are present, leading to competitive adsorption on the catalyst surface. The strong adsorption of basic compounds like this compound can inhibit the HDN of other, less basic nitrogen compounds. This competitive inhibition is a significant challenge in designing efficient HDN catalysts. rsc.orgresearchgate.net

The extent of inhibition will depend on the relative adsorption strengths of the different nitrogen species present. The bulky nature of this compound might also play a role in blocking access to active sites for other molecules. Understanding these competitive phenomena is vital for optimizing the HDN process and achieving high levels of nitrogen removal. researchgate.net

Analysis of Reaction Pathways and Product Distributions

The analysis of reaction pathways and product distributions provides valuable information about the mechanism of HDN of this compound.

Based on the known HDN mechanisms of related compounds, a plausible reaction network for this compound can be proposed. The initial step is likely the hydrogenation of the dimethylaniline ring to form N-cyclohexyl-2,6-dimethylcyclohexylamine. This is then followed by the cleavage of the N-C(aryl) or N-C(cyclohexyl) bond.

The product distribution will be influenced by the relative rates of these competing pathways. Cleavage of the N-C(aryl) bond would lead to the formation of cyclohexylamine and 2,6-dimethylcyclohexane. Conversely, cleavage of the N-C(cyclohexyl) bond would yield 2,6-dimethylaniline and cyclohexane. Further hydrogenation and isomerization reactions of the products can also occur, leading to a complex mixture.

A study on the hydrodenitrogenation of 2,6-dimethylaniline on a CoMo/Al2O3 catalyst revealed three main reaction pathways: hydrogenation, direct C-N bond hydrogenolysis, and disproportionation. researchgate.net It is reasonable to assume that this compound would follow a similar, albeit more complex, reaction network.

Plausible Product Distribution in the HDN of this compound

| Reactant | Primary Products | Secondary Products |

| This compound | Cyclohexylamine | Cyclohexane |

| 2,6-Dimethylaniline | 2,6-Dimethylcyclohexane | |

| N-Cyclohexyl-2,6-dimethylcyclohexylamine | Isomerized products |

This table presents a simplified, hypothetical product distribution. The actual distribution will be highly dependent on the specific catalyst and reaction conditions employed.

Computational Chemistry Approaches for Mechanistic Elucidation

The intricate nature of reaction mechanisms involving complex molecules like this compound necessitates the use of powerful theoretical tools to complement experimental studies. Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable method for unraveling the detailed electronic and structural transformations that occur during a chemical reaction. These computational approaches provide a molecular-level understanding of reactivity, selectivity, and the influence of various reaction parameters.

Density Functional Theory (DFT) for Reaction Energetics and Transition State Characterization

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the complex systems often encountered in catalysis and organic synthesis. In the context of reactions involving this compound, DFT is employed to map out the potential energy surface (PES) of a reaction, which provides a detailed landscape of the energy changes as reactants are converted into products.

The characterization of transition states is another fundamental application of DFT. A transition state represents the highest energy point along the reaction coordinate and is a fleeting, unstable species that cannot be isolated experimentally. DFT calculations can precisely locate the geometry of a transition state and, through frequency analysis, confirm its identity by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. The structure of the transition state provides invaluable insights into the bonding changes occurring during the reaction, such as bond breaking and formation.

In the context of palladium-catalyzed reactions where this compound might act as a ligand or substrate, such as in Buchwald-Hartwig amination, DFT can be used to model the key mechanistic steps: oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org The sterically demanding nature of the N-cyclohexyl and 2,6-dimethylphenyl groups can significantly influence the energetics and geometries of the intermediates and transition states in these steps. nih.govnih.gov DFT calculations can quantify these steric effects, providing a rationale for observed reactivity or selectivity. nih.gov

Table 1: Illustrative DFT-Calculated Relative Free Energies for a Postulated Reaction Pathway

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Starting materials | 0.0 |

| Intermediate 1 | Oxidative addition complex | +5.3 |

| Transition State 1 | Oxidative addition | +21.5 |

| Intermediate 2 | Amine coordination complex | -2.1 |

| Transition State 2 | C-N Reductive elimination | +25.8 |

| Products | Final coupled product | -15.7 |

Note: The data in this table is illustrative and represents typical values found in DFT studies of similar palladium-catalyzed C-N coupling reactions. The actual values for a specific reaction involving this compound would require specific calculations.

Validation of Proposed Mechanisms through Energetic and Structural Predictions

A primary goal of mechanistic investigations is to establish a complete and accurate picture of how a reaction proceeds. DFT calculations play a crucial role in validating proposed mechanisms by comparing computational predictions with experimental observations. If the computationally determined energetic profile and structural features of a proposed mechanism are consistent with experimental findings, it lends strong support to the validity of that mechanism.

For reactions involving this compound, a proposed mechanism can be scrutinized by calculating the activation barriers for each elementary step. The step with the highest calculated energy barrier is predicted to be the rate-determining step (RDS) of the reaction. chemrxiv.org This prediction can then be compared with experimental kinetic data. For example, if experimental studies show that the reaction rate is dependent on the concentration of the aryl halide but not the amine, a valid mechanism should have a calculated RDS that involves the aryl halide, such as the oxidative addition step. nih.gov

Furthermore, DFT can be used to predict the structures of intermediates in the catalytic cycle. These predicted structures can sometimes be correlated with spectroscopic data (e.g., NMR, IR) of the reaction mixture, providing further validation. While direct observation of all intermediates is often challenging, the consistency between calculated and observed spectroscopic features for any detectable species strengthens the proposed mechanistic model.

The influence of ligands is another area where DFT provides significant insight. In palladium-catalyzed cross-coupling reactions, the choice of ligand is critical for catalytic activity. DFT studies have shown how bulky and electron-rich ligands, a class to which derivatives of this compound could belong, can promote key steps like reductive elimination, which is often the rate-limiting step in C-N bond formation. nih.gov By comparing the calculated energetics for different ligands, researchers can rationalize why certain ligands are more effective than others and even design new, more efficient catalysts. nih.gov

Table 2: Comparison of Calculated Activation Barriers for Rate-Determining Steps with Different Ligand Types

| Ligand Type | Postulated Rate-Determining Step | Calculated Activation Barrier (ΔG‡, kcal/mol) |

| Simple Phosphine (B1218219) | Reductive Elimination | 30.2 |

| Bulky, Electron-Rich Phosphine | Reductive Elimination | 24.5 |

| N-Heterocyclic Carbene (NHC) | Oxidative Addition | 22.8 |

Note: This table presents hypothetical data based on trends observed in computational studies of palladium-catalyzed amination reactions to illustrate the impact of ligand structure on reaction energetics.

Applications in Advanced Catalysis and Rational Ligand Design

N-Cyclohexyl-2,6-dimethylaniline Derivatives as Ligands in Transition Metal Catalysis

The incorporation of this compound into ligand frameworks provides a powerful tool for catalyst development. The bulky N-aryl and cyclohexyl substituents create a defined steric environment around the metal center, influencing substrate approach and transition state geometries, which is critical for asymmetric catalysis and controlling polymer properties.

Palladium-Catalyzed Asymmetric Transformations

Palladium catalysis is a cornerstone of modern organic synthesis. Ligands derived from this compound and its analogs are designed to impart specific stereochemical control in these reactions.

The synthesis of N-C axially chiral compounds is a significant challenge in organic chemistry, with important implications for materials science and pharmaceuticals. nih.gov Palladium-catalyzed asymmetric N-allylation has emerged as a powerful method for constructing these stereogenic axes. nih.gov In this context, chiral ligands direct the enantioselective formation of a carbon-nitrogen bond. For instance, the Tsuji-Trost reaction, involving the allylation of sulfonamides bearing a 2,6-disubstituted phenyl group, has been shown to produce N-C axially chiral products with high enantioselectivity (up to 92% ee) using a chiral Trost ligand with a palladium catalyst. nih.gov Ligands incorporating the this compound motif are designed to create a sterically demanding environment that can effectively control the atropisomerism around the N-aryl bond during the catalytic cycle. A P,olefin-type chiral ligand containing a cyclohexyl group on the nitrogen atom has been successfully used in palladium-catalyzed asymmetric allylic amination of allylic esters with isatin (B1672199) derivatives, yielding products with good-to-high enantioselectivity. beilstein-journals.org

Palladium-catalyzed asymmetric cyclization reactions are pivotal for the construction of complex cyclic molecules containing quaternary stereocenters. A notable example is the palladium-catalyzed asymmetric intermolecular trans-acetoxypalladation/desymmetric cyclization/acyl transfer cascade of alkyne-tethered malononitriles. dicp.ac.cn This process allows for the synthesis of multifunctionalized nitriles with high enantiocontrol. The mechanism involves the coordination of the substrate to a chiral Pd(II) catalyst, followed by an acetoxypalladation and a subsequent selective insertion into one of the cyano groups, which determines the enantioselectivity of the reaction. dicp.ac.cn The strategic placement of bulky substituents on the ligand, such as those found in this compound derivatives, is critical for creating the necessary chiral pocket to achieve high levels of asymmetric induction in such desymmetrization reactions.

Gold-Catalyzed Hydroamination Reactions

Gold catalysts, particularly those featuring N-heterocyclic carbene (NHC) ligands, are highly effective in promoting the hydroamination of alkynes, an atom-economical method for forming C-N bonds. frontiersin.org The reaction involves the addition of an amine across a carbon-carbon triple bond to yield imines or enamines. Research has shown that NHC-gold(I) complexes can effectively catalyze the hydroamination of phenylacetylene (B144264) with various arylamines. frontiersin.org The electronic and steric properties of the arylamine substrate can significantly influence the reaction outcome. The mechanism of hydroamination in the presence of NHC-Au complexes has been studied, revealing that the hydrogen transfer from the nitrogen to the carbon atom is often the rate-determining step. frontiersin.org

| Catalyst | Co-catalyst | Solvent | Amine Substrate | Yield (%) | Reference |

|---|---|---|---|---|---|

| NHC-Au(I) Complex 2b | AgSbF₆ | Acetonitrile (B52724) | Aniline (B41778) | High | frontiersin.org |

Cobalt-Catalyzed Polymerization Processes (as N-aryl substituents on bis(imino)pyridine ligands)

In the field of polymer chemistry, cobalt complexes bearing 2,6-bis(imino)pyridyl ligands are renowned for their high activity in ethylene (B1197577) polymerization. acs.org The substituents on the N-aryl group of the imine moiety play a crucial role in determining the catalyst's performance and the properties of the resulting polyethylene (B3416737). researchgate.netacs.org By incorporating bulky groups like 2,6-dimethylphenyl, derived from the corresponding aniline, these catalysts can produce highly linear polyethylene with varying molecular weights. acs.org

Activation of these cobalt complexes with methylaluminoxane (B55162) (MAO) leads to highly active catalytic systems. acs.org The steric bulk of the ortho-substituents on the N-aryl rings influences the rate of chain transfer relative to propagation, thereby controlling the molecular weight of the polymer. For instance, ketimine-ligated Fe-based catalysts, which are structurally related, show significantly higher activity compared to their aldimine counterparts. acs.org Research on cobalt catalysts with unsymmetrical bis(arylimino)pyridine ligands, where one N-aryl group is highly substituted, has demonstrated enhanced catalytic activity and thermal stability, yielding high-molecular-weight polyethylene with narrow dispersity. acs.org

| Precatalyst | Activator | Activity (g PE/mol(Co)·h) | Polymer Molecular Weight (Mw, g/mol) | Reference |

|---|---|---|---|---|

| LFeX₂ (ketimine) | MAO | 3750−20600 (g/mmol·h·bar) | 14,000−611,000 | acs.org |

| LCoX₂ (ketimine) | MAO | 450−1740 (g/mmol·h·bar) | - | acs.org |

| Co1/MAO | MAO | ≤11.2 × 10⁶ | ≤5.05 × 10⁵ | acs.org |

Zirconium-Catalyzed Intramolecular Hydroamination

Zirconium complexes have proven to be effective catalysts for the intramolecular hydroamination of aminoalkenes and related substrates, providing an efficient route to synthesize nitrogen-containing heterocyclic compounds. nih.govresearchgate.netpsu.edu This transformation is a highly atom-economical process for constructing cyclic amines.

Novel zirconium complexes prepared from bis-arylaminoacenaphthylene ligands, featuring bulky aryl groups like 2,6-diisopropylphenyl (an analog of 2,6-dimethylphenyl), are active catalysts for the cyclohydroamination of primary and secondary aminoalkenes. researchgate.net Furthermore, zirconium complexes are efficient for the intramolecular hydroamination of aminoallenes, leading to the formation of substituted pyrrolidines and piperidines in high yields. psu.eduresearchgate.net Cationic zirconocene (B1252598) and titanocene (B72419) complexes, which can be prepared from readily available starting materials, have also shown catalytic activity in the hydroamination/cyclization of secondary aminoalkenes. capes.gov.br The choice of ligand and the nature of the substrate are critical for the success of these cyclization reactions.

| Substrate | Catalyst Loading (mol%) | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aminoallene 25 | 5 | 2-(trans-1-propenyl)pyrrolidine | 96 | psu.edu |

| Aminoallene 27 | 5 | 2-isopropylenepyrrolidine | 95 | psu.edu |

| Aminoallene 31 | 5 | 2-(trans-1-propenyl)piperidine | 93 | psu.edu |

Elucidation of Steric and Electronic Modulation in Ligand Performance

The performance of a metal-based catalyst is intricately linked to the steric and electronic characteristics of its surrounding ligands. The this compound framework, when incorporated into ligand structures, offers a powerful tool for modulating these properties to fine-tune catalytic behavior. The bulky 2,6-dimethylphenyl group provides a significant steric shield around the metal center, which can influence substrate approach and product dissociation, often leading to enhanced selectivity. nih.gov Concurrently, the electronic nature of the aniline nitrogen can be systematically altered, thereby modifying the electron density at the metal center and impacting its reactivity.

Role as an Organocatalytic Moiety

Beyond its use in modifying metal-based catalysts, the inherent properties of this compound allow it to function directly as an organocatalytic species. Its significant steric hindrance and basicity are key to its utility in this domain.

While direct examples of this compound being used as a sterically hindered base for deprotonation are not extensively documented in readily available literature, its structure is analogous to other well-known non-nucleophilic bases. The defining characteristic of such bases is their ability to deprotonate acidic protons without subsequently acting as a nucleophile, which could lead to unwanted side reactions. This is a direct consequence of the steric bulk around the basic nitrogen atom, which allows for the approach of a small proton but physically obstructs the approach of larger electrophilic centers.

Given the presence of the bulky cyclohexyl group and the two methyl groups in the ortho positions of the aniline ring, this compound possesses the necessary attributes of a sterically hindered base. These structural features would effectively shield the nitrogen's lone pair, minimizing its nucleophilicity while retaining its basic character. This makes it a potential candidate for applications where a strong, yet non-nucleophilic, base is required to facilitate reactions such as eliminations or the formation of enolates without competing nucleophilic attack.

The field of biodegradable polymers has seen significant advancements through the development of catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide and ε-caprolactone. Zinc-based catalysts, in particular, have garnered attention due to their low toxicity. The ligands coordinating to the zinc center are crucial in determining the catalyst's activity and the properties of the resulting polymer.

Research has shown that Schiff base ligands derived from 2,6-dimethylaniline (B139824) can be effectively used to create active zinc(II) complexes for the ROP of lactide. nih.gov In one study, a series of zinc(II) aryl carboxylate complexes supported by 4-pyridinyl Schiff base ligands were synthesized. nih.gov One of the Schiff base ligands was prepared through the condensation of pyridine-4-carboxaldehyde and 2,6-dimethylaniline. nih.gov

The resulting zinc complexes were found to be active initiators for the bulk ROP of both ε-caprolactone and lactides at elevated temperatures. nih.gov The electronic properties of the substituents on the aniline ring of the Schiff base ligand were observed to influence the catalytic activity. For instance, complexes with electron-withdrawing groups on the aniline moiety exhibited higher apparent rate constants. nih.gov This highlights the tunability of the catalyst's performance by modifying the electronic nature of the aniline precursor.

The data from the polymerization of L-lactide and rac-lactide using these catalysts indicated the formation of isotactic and heterotactic polylactide (PLA), respectively. nih.gov The thermal properties of the resulting polymers, such as melting and decomposition temperatures, are indicative of the polymer's microstructure and are influenced by the catalyst used. nih.gov

Below is a representative table of the catalytic activity of a zinc complex with a Schiff base ligand derived from a substituted aniline in the ROP of ε-caprolactone.

| Complex | Monomer | k_app (h⁻¹) | Conversion (%) | Time (h) |

|---|---|---|---|---|

| [Zn(C₆H₅COO)₂(L1)]₂ | ε-CL | 0.3450 | 98.5 | 24 |

| [Zn(p-CH₃C₆H₄COO)₂(L1)]₂ | ε-CL | 0.2970 | 96.2 | 24 |

| [Zn(p-FC₆H₄COO)₂(L1)]₂ | ε-CL | 0.4043 | 99.1 | 24 |

Table 1: Catalytic activity of selected zinc(II) complexes with a Schiff base ligand (L1 = (E)-N-(p-tolyl)-1-(pyridin-4-yl)methanimine) in the ROP of ε-caprolactone. Data sourced from a study on related systems. nih.gov

While this example uses a tolyl group instead of a cyclohexyl group, the underlying principles of ligand design and their effect on catalysis are directly applicable. The substitution of the tolyl group with a cyclohexyl group on the 2,6-dimethylaniline backbone would primarily introduce greater steric bulk, which could further influence the stereoselectivity and activity of the catalyst.

Theoretical and Computational Approaches to Ligand Design and Catalyst Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of catalysts. nih.govnih.gov These methods provide detailed insights into reaction mechanisms, transition states, and the electronic and steric properties of ligands, which are often difficult to probe experimentally.

In the context of ligands derived from this compound, computational studies can be employed to:

Predict Steric and Electronic Parameters: While experimental determination of parameters like %Vbur and TEP can be challenging, DFT calculations can provide reliable estimates for these values for hypothetical or newly designed ligands. This allows for the in-silico screening of a wide range of ligand structures to identify promising candidates for synthesis.

Elucidate Reaction Mechanisms: DFT can be used to map out the entire catalytic cycle, identifying the rate-determining steps and the structures of key intermediates and transition states. This fundamental understanding is crucial for rational catalyst improvement. For instance, computational studies on Ni-catalyzed cross-coupling reactions have revealed how ligand sterics can alter the preferred reaction pathway. nih.govnih.gov

Optimize Catalyst Performance: By understanding the structure-activity relationships, computational models can guide the modification of ligand frameworks to enhance catalytic performance. For example, if a particular step in the catalytic cycle is found to have a high energy barrier, the ligand can be computationally modified to lower this barrier, leading to a more efficient catalyst.

While specific DFT studies focused exclusively on this compound-based catalysts are not prominent in the literature, the methodologies are well-established. For example, computational investigations into zinc complexes with related Schiff base ligands for ROP have been used to rationalize the observed catalytic activities and stereoselectivities. These studies can elucidate how the coordination geometry around the zinc center, influenced by the ligand's steric and electronic properties, dictates the approach of the monomer and the subsequent polymerization process.

Emerging Research Frontiers and Scholarly Prospects

Development of Novel Synthetic Routes to Complex N-Cyclohexyl-2,6-dimethylaniline Architectures

The synthesis of this compound and its more complex derivatives is a field of active investigation, primarily leveraging advances in transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, proving particularly effective for the synthesis of sterically hindered arylamines. researchgate.net

Recent research has focused on the development of sophisticated palladium-based catalyst systems that can efficiently couple 2,6-dimethylaniline (B139824) with cyclohexyl halides or their equivalents. These systems often employ bulky, electron-rich phosphine (B1218219) ligands that facilitate the key steps of the catalytic cycle: oxidative addition, ligand exchange, and reductive elimination. researchgate.net The choice of ligand is critical to avoid undesired side reactions, such as the diarylation of the amine. researchgate.net

One patented approach highlights the production of 2,6-dimethylaniline from 2,6-dimethylcyclohexylamine (B1345578) by heating it with a phenol (B47542) in the presence of a palladium catalyst. google.com This reaction, conducted at elevated temperatures, demonstrates an alternative pathway to the aniline (B41778) precursor. google.com Further N-alkylation with a cyclohexyl group can then be envisioned.

Moreover, acid-catalyzed N-alkylation of arylamines using ortho-quinone methides as alkylating agents presents a newer, metal-free approach. acs.org This method has shown viability for the N-alkylation of bulky ortho-substituted anilines, offering a potential route to this compound. acs.org The chemoselectivity of this reaction can be tuned by the choice of solvent, allowing for either N-alkylation or C-alkylation. acs.org

The development of cascade reactions, where multiple bond-forming events occur in a single pot, is another promising frontier. Palladium-catalyzed aminocyclization-coupling cascades, for instance, have been used to prepare complex indole (B1671886) derivatives from o-alkynylanilines. nih.govnih.gov Adapting such strategies could lead to the efficient construction of intricate molecular architectures incorporating the this compound scaffold.

Table 1: Key Synthetic Strategies for N-Aryl Anilines

| Reaction Type | Catalyst/Reagents | Key Features | Reference |

| Buchwald-Hartwig Amination | Palladium catalyst, bulky phosphine ligands, base | High efficiency for sterically hindered amines. | researchgate.net |

| Dehydrogenation/Amination | Palladium catalyst, phenol | Synthesis of aniline precursor from cyclohexylamine (B46788) derivative. | google.com |

| Acid-Catalyzed N-Alkylation | Pentafluorophenol, o-quinone methides | Metal-free, tunable chemoselectivity. | acs.org |

| Cascade Reactions | Palladium catalyst | Multi-step synthesis in a single operation. | nih.govnih.gov |

Integration into Multi-functional Materials and Supramolecular Assemblies

The distinct structural characteristics of this compound make it an attractive building block for the design of novel multi-functional materials and supramolecular assemblies. The bulky nature of the cyclohexyl and dimethylphenyl groups can be exploited to control intermolecular interactions and influence the morphology of materials at the nanoscale.

In the realm of organic electronics , aniline derivatives are utilized in the fabrication of organic light-emitting diodes (OLEDs). The incorporation of bulky substituents can prevent molecular aggregation and self-quenching effects, leading to improved device efficiency and color purity. While specific research on this compound in OLEDs is not yet prominent, the principles established for other bulky N-aryl anilines suggest its potential as a component in host materials or as a building block for novel emitters.

Supramolecular chemistry offers another exciting avenue for the application of this compound. The formation of well-defined, non-covalent assemblies is driven by a combination of forces, including hydrogen bonding, π-π stacking, and van der Waals interactions. The N-H group of this compound can act as a hydrogen bond donor, while the aromatic ring can participate in π-stacking. The steric bulk of the cyclohexyl and methyl groups would play a crucial role in directing the geometry of the resulting supramolecular structures.

Recent studies have demonstrated the formation of transient supramolecular polymers from imine-based systems, where the equilibrium between different components can be controlled by external stimuli. nih.govacs.orgdigitellinc.com The integration of the this compound motif into such dynamic systems could lead to the development of "smart" materials with responsive properties. The formation of supramolecular polymers from achiral heptazine derivatives substituted with chiral alkyl chains has also been shown to induce circular polarization in optical transitions, highlighting the potential for creating chiroptical materials. acs.org

Advanced Mechanistic Insights for Enhanced Catalytic Efficiency and Selectivity

The this compound scaffold is of significant interest in the design of ligands for transition metal catalysis. The steric and electronic properties of ligands play a pivotal role in determining the efficiency and selectivity of catalytic reactions. The bulky nature of this compound, when incorporated into a ligand structure, can create a specific coordination environment around the metal center, influencing substrate binding and the energetics of the catalytic cycle.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, bulky ligands are known to promote the reductive elimination step, which is often the rate-limiting step of the reaction. ncl.ac.ukmdpi.commdpi.comresearchgate.net Computational studies on related systems have provided valuable insights into how ligand bulk and electron-donating ability affect the stability of catalytic intermediates and the activation barriers of key elementary steps.

For instance, in the context of Buchwald-Hartwig amination, the use of bulky phosphine ligands is crucial for achieving high selectivity for the desired monoarylation product. researchgate.net Mechanistic studies have shown that the steric hindrance around the nitrogen atom of the aniline substrate can significantly impact the rate of the reaction.

The development of well-defined palladium(II) precatalysts bearing aniline ligands has been shown to be highly effective in a range of cross-coupling reactions. The ability to fine-tune the electronic and steric properties of the aniline ligand offers a powerful tool for optimizing catalytic performance.

Interdisciplinary Research Directions in Chemical Science

The unique structural features of this compound open up a wide range of interdisciplinary research opportunities at the interface of chemistry, materials science, and biology.

In materials science , beyond OLEDs, derivatives of this compound could find applications in dye-sensitized solar cells (DSSCs). researchgate.netresearchgate.netekb.eg The aniline moiety can act as an electron donor in "donor-π-acceptor" type dyes, and the bulky cyclohexyl group could be used to suppress intermolecular interactions and inhibit charge recombination, potentially leading to higher power conversion efficiencies.

The development of novel polymeric materials based on this compound is another promising area. The incorporation of this bulky, rigid unit into a polymer backbone could lead to materials with enhanced thermal stability, specific morphologies, and interesting photophysical properties.

In the field of medicinal chemistry , the this compound scaffold could serve as a starting point for the design of new bioactive molecules. The lipophilic nature of the cyclohexyl group and the substituted aromatic ring could influence the pharmacokinetic properties of drug candidates. While direct biological studies on this compound are limited, the broader class of aniline derivatives has been explored for various therapeutic applications.

Finally, the continued exploration of this compound and its derivatives in catalysis will undoubtedly lead to the discovery of new and more efficient catalytic systems for a variety of organic transformations, contributing to the advancement of sustainable chemical synthesis.

Q & A

Q. What are the established synthetic routes for N-cyclohexyl-2,6-dimethylaniline, and how can its structural purity be validated?

- Methodological Answer : this compound can be synthesized via condensation reactions between 2,6-dimethylaniline and cyclohexylamine derivatives. For example, analogous methods involve forming Schiff bases (e.g., N-benzylidene-2,6-dimethylaniline via imine synthesis ). Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (e.g., H NMR for aromatic proton analysis ) and X-ray crystallography to confirm stereochemistry and bond angles, as demonstrated in related sila-aza compounds synthesized via photolysis .

Q. Which analytical techniques are recommended for quantifying this compound in complex matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with amperometric detection or ion-pair reversed-phase systems is effective. For instance, methods validated for 2,6-dimethylaniline in biological samples (e.g., bovine kidney) use C18 columns, mobile phases of acetonitrile/water with ion-pairing agents, and detection limits of ~0.1 ppm . Gas chromatography-mass spectrometry (GC-MS) may also be employed after derivatization to enhance volatility .

Advanced Research Questions

Q. How does the Fenton process degrade this compound, and what intermediates are formed?

- Methodological Answer : Under Fenton conditions (Fe/HO, pH 2–3), hydroxyl radicals (OH) oxidize the aromatic ring, leading to intermediates such as 2,6-dimethylphenol, quinones, and short-chain acids (e.g., oxalic acid). Optimal degradation (70% efficiency) occurs at 2 mM Fe, 20 mM HO, and 3-hour reaction time. Intermediates are identified via LC-MS and FTIR . For N-cyclohexyl derivatives, cyclohexyl group cleavage may produce cyclohexanol or cyclohexanone, requiring tailored GC-MS protocols.

Q. How can researchers resolve contradictory data on metabolite profiles of 2,6-dimethylaniline derivatives in toxicological studies?

- Methodological Answer : Discrepancies arise from species-specific metabolism (e.g., rats vs. dogs) and enzyme induction (e.g., 3-methylcholanthrene increasing 4-hydroxylation ). To address contradictions:

- Use enzymatic hydrolysis (β-glucuronidase) to detect conjugated metabolites.

- Validate findings across multiple models (e.g., Fischer 344 rats, beagle dogs).

- Employ C-labeled compounds to track metabolic pathways and quantify reactive intermediates like nitroso derivatives .

Q. What strategies enable regioselective functionalization of this compound for cross-coupling reactions?

- Methodological Answer : Iodination at the para position (C4) is achieved using N-iodosuccinimide (NIS) in acetic acid, yielding 4-iodo-2,6-dimethylaniline. This serves as a precursor for Suzuki-Miyaura couplings. Reaction conditions (temperature, catalyst: Pd(PPh), base: KCO) must be optimized to prevent dehalogenation .

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distributions and frontier molecular orbitals (HOMO/LUMO). Crystallographic data (e.g., bond lengths from X-ray structures ) inform force fields for molecular dynamics simulations. Applications include predicting nucleophilic attack sites or ligand-metal interactions in catalysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.